2-(4-Methylsulfonylphenyl)isonicotinic acid

説明

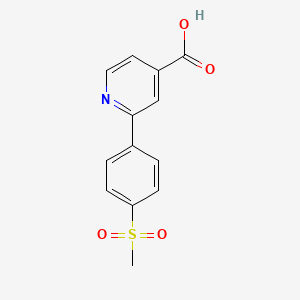

2-(4-Methylsulfonylphenyl)isonicotinic acid is a chemical compound that features a combination of a methylsulfonylphenyl group and an isonicotinic acid moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylsulfonylphenyl)isonicotinic acid typically involves the reaction of 4-methylsulfonylbenzaldehyde with isonicotinic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process .

化学反応の分析

Types of Reactions

2-(4-Methylsulfonylphenyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds.

科学的研究の応用

2-(4-Methylsulfonylphenyl)isonicotinic acid has several scientific research applications, including:

Medicinal Chemistry: As a selective COX-2 inhibitor, it is studied for its potential anti-inflammatory and analgesic properties.

Biological Research: It is used to investigate the mechanisms of enzyme inhibition and the role of COX-2 in various diseases.

Industrial Applications: The compound is explored for its potential use in the synthesis of other pharmacologically active molecules.

作用機序

The mechanism of action of 2-(4-Methylsulfonylphenyl)isonicotinic acid involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This selective inhibition reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .

類似化合物との比較

Similar Compounds

Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.

Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.

Valdecoxib: Similar to rofecoxib, it was also withdrawn due to safety concerns.

Uniqueness

2-(4-Methylsulfonylphenyl)isonicotinic acid is unique due to its specific structural features that confer selective COX-2 inhibition with potentially fewer side effects compared to other COX-2 inhibitors. Its combination of a methylsulfonylphenyl group and an isonicotinic acid moiety provides a distinct pharmacophore that enhances its selectivity and potency .

生物活性

2-(4-Methylsulfonylphenyl)isonicotinic acid, with the molecular formula C₁₃H₁₁NO₄S and a molecular weight of 277.30 g/mol, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring characteristic of isonicotinic acids and a para-substituted methylsulfonyl group on the phenyl ring, which may enhance its solubility and bioavailability.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 0.7–4.01 mM against various strains, indicating significant antimicrobial potential compared to standard antibiotics like ciprofloxacin and fluconazole .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, potentially through inhibition of cyclooxygenase (COX) enzymes. Research has shown that derivatives of this compound can selectively inhibit COX-2 with IC₅₀ values ranging from 0.10 to 0.31 µM, significantly outperforming traditional anti-inflammatory drugs like indomethacin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound's structure allows it to fit into active sites of enzymes such as COX-2, leading to inhibition and subsequent reduction in inflammatory responses.

- Pathogen Interaction : Its structural features may facilitate binding to bacterial cell membranes or metabolic pathways, disrupting normal function and leading to microbial death .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid | C₁₃H₁₁NO₅S | Contains a hydroxyl group; potential for enhanced solubility |

| 2-Amino-5-(3-methylsulfonylphenyl)isonicotinic acid | C₁₃H₁₂N₂O₄S | Features an amino group; may exhibit different biological activities |

| 2-(4-Methylthio)phenyl)isonicotinic acid | C₁₃H₁₁NO₂S | Contains a methylthio group instead of methylsulfonyl; differing reactivity |

The presence of the methylsulfonyl group in this compound is thought to enhance its biological activity by improving solubility and facilitating interactions with biological targets .

Case Studies

Several case studies have evaluated the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy : A study assessed the antimicrobial properties against several bacterial strains, demonstrating MIC values significantly lower than those of reference antibiotics, suggesting potential for development into a therapeutic agent .

- COX Inhibition : Another investigation focused on the COX inhibitory properties, revealing that derivatives showed high selectivity for COX-2 over COX-1, which is crucial for minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

特性

IUPAC Name |

2-(4-methylsulfonylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-9(3-5-11)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZSQWPVJJCHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679508 | |

| Record name | 2-[4-(Methanesulfonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258621-88-3 | |

| Record name | 2-[4-(Methanesulfonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。